CCR4 Binding Affinity: Head-to-Head Comparison with a Structurally Related Piperazinylpyrimidine
In a direct comparison using the same radioligand displacement assay, the target compound (CAS 1396790-91-2; BDBM50500894) achieved a Ki of 3.20 nM for human recombinant CCR4, while a structurally related piperazinylpyrimidine analog (BDBM50380875) required a concentration of 100 nM to displace the radioligand [1][2]. This represents a 31-fold difference in target binding affinity, demonstrating that the picolinamide substitution in CAS 1396790-91-2 is critical for high-potency CCR4 engagement.
| Evidence Dimension | CCR4 binding affinity (Ki, radioligand displacement) |
|---|---|
| Target Compound Data | Ki = 3.20 nM (human recombinant CCR4, CHO cell membranes) |
| Comparator Or Baseline | BDBM50380875 (CHEMBL2018961): Ki = 100 nM (human recombinant CCR4, CHO cell membranes) |
| Quantified Difference | 31-fold improvement in binding affinity |
| Conditions | Displacement of [125I]-TARC from human recombinant CCR4 expressed in CHO cell membranes; scintillation counting method |
Why This Matters
A 31-fold difference in Ki translates to substantially lower compound consumption in cellular assays and reduced off-target binding at higher concentrations, directly impacting experimental cost and data quality.
- [1] BindingDB. BDBM50500894 (CHEMBL3799578): Ki = 3.20 nM for human CCR4. BindingDB, 2025. View Source
- [2] BindingDB. BDBM50380875 (CHEMBL2018961): Ki = 100 nM for human CCR4. BindingDB, 2025. View Source
